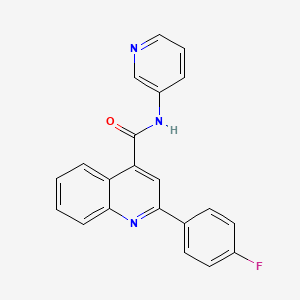

2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a fluorophenyl group, and a pyridinyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Fluorphenyl)-N-(Pyridin-3-yl)chinolin-4-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Chinolinkerns: Der Chinolinkern kann durch die Skraup-Synthese hergestellt werden, die die Cyclisierung von Anilin-Derivaten mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels wie Nitrobenzol beinhaltet.

Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe kann durch eine Suzuki-Kupplungsreaktion eingeführt werden, bei der ein Boronsäurederivat von 4-Fluorphenyl mit einem halogenierten Chinolinderivat in Gegenwart eines Palladiumkatalysators gekoppelt wird.

Anbindung der Pyridinylgruppe: Die Pyridinylgruppe kann durch eine nucleophile Substitutionsreaktion angebracht werden, bei der ein Pyridinderivat mit einer geeigneten Abgangsgruppe am Chinolinkern reagiert.

Bildung des Carboxamids: Der letzte Schritt beinhaltet die Bildung der Carboxamidgruppe durch eine Amidierungsreaktion, bei der das Carbonsäurederivat des Chinolins mit einem Aminderivat von Pyridin reagiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Anwendung von fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Chinolinkern, was zur Bildung von Chinolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können an der Carboxamidgruppe auftreten und diese in ein Amin umwandeln.

Substitution: Die Fluorphenyl- und Pyridinylgruppen können jeweils an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Halogenierungsmittel (z. B. N-Bromsuccinimid) und Nucleophile (z. B. Amine) werden häufig eingesetzt.

Hauptprodukte

Oxidation: Chinolin-N-Oxide.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorphenyl)-N-(Pyridin-3-yl)chinolin-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutische Chemie: Es wird auf sein Potenzial als therapeutisches Mittel untersucht, insbesondere bei der Behandlung von Krebs und Infektionskrankheiten, da es mit biologischen Zielstrukturen interagieren kann.

Biologie: Die Verbindung wird in biochemischen Assays zur Untersuchung der Enzyminhibition und Rezeptorbindung verwendet.

Materialwissenschaft: Es wird für seinen potenziellen Einsatz in organischen Elektronik und als Baustein für die Synthese neuartiger Materialien untersucht.

Industrie: Die Verbindung kann als Zwischenprodukt bei der Synthese komplexerer Moleküle für Pharmazeutika und Agrochemikalien verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(4-Fluorphenyl)-N-(Pyridin-3-yl)chinolin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Fluorphenyl- und Pyridinylgruppen erhöhen seine Bindungsaffinität zu diesen Zielstrukturen, während der Chinolinkern ein starres Gerüst bietet, das spezifische Interaktionen ermöglicht. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet und so den Zugang zum Substrat blockiert oder die Konformation des Enzyms verändert.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl and pyridinyl groups enhance its binding affinity to these targets, while the quinoline core provides a rigid framework that facilitates specific interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Chlorphenyl)-N-(Pyridin-3-yl)chinolin-4-carboxamid

- 2-(4-Bromphenyl)-N-(Pyridin-3-yl)chinolin-4-carboxamid

- 2-(4-Methylphenyl)-N-(Pyridin-3-yl)chinolin-4-carboxamid

Einzigartigkeit

Im Vergleich zu seinen Analogen ist 2-(4-Fluorphenyl)-N-(Pyridin-3-yl)chinolin-4-carboxamid einzigartig aufgrund des Vorhandenseins des Fluoratoms, das seine chemischen Eigenschaften und seine biologische Aktivität erheblich beeinflussen kann. Fluoratome können die metabolische Stabilität der Verbindung verbessern, ihre Lipophilie erhöhen und ihre Bindungsaffinität zu biologischen Zielstrukturen erhöhen, was sie zu einer wertvollen Verbindung für die Medikamentenentwicklung und andere Anwendungen macht.

Eigenschaften

Molekularformel |

C21H14FN3O |

|---|---|

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

2-(4-fluorophenyl)-N-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H14FN3O/c22-15-9-7-14(8-10-15)20-12-18(17-5-1-2-6-19(17)25-20)21(26)24-16-4-3-11-23-13-16/h1-13H,(H,24,26) |

InChI-Schlüssel |

QFTNVWFALQJNBY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valine](/img/structure/B11022034.png)

![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)butanamide](/img/structure/B11022044.png)

![2-(4-hydroxyphthalazin-1-yl)-N-[(1S)-1-(1-methyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]acetamide](/img/structure/B11022047.png)

![3,3-diphenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B11022065.png)

![N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11022074.png)

![N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11022078.png)

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B11022080.png)

![7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione](/img/structure/B11022095.png)

![Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11022101.png)

![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11022108.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetamide](/img/structure/B11022119.png)